3-Cyclobutylcyclobutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

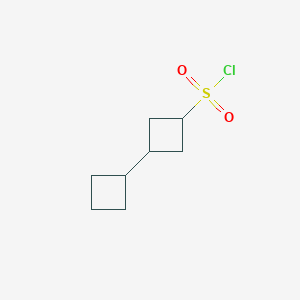

3-Cyclobutylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C8H13ClO2S It is characterized by the presence of a sulfonyl chloride group attached to a cyclobutylcyclobutane structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclobutylcyclobutane+Chlorosulfonic Acid→3-Cyclobutylcyclobutane-1-sulfonyl chloride+By-products

The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclobutylcyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of 3-cyclobutylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutylcyclobutane with chlorosulfonic acid under controlled conditions to ensure high yield and selectivity. This process can be optimized using continuous flow reactors in industrial settings to enhance efficiency and scalability.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is primarily used to introduce sulfonyl chloride groups into target molecules, facilitating the formation of various derivatives through nucleophilic substitution reactions.

Key Reactions :

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Reduction Reactions : It can be reduced to sulfonyl hydrides using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The compound can undergo oxidation to yield sulfonic acid derivatives.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules, including peptides and proteins. These modifications are crucial for studying molecular interactions and functions, particularly in drug development.

Pharmaceutical Development

This compound is investigated as a precursor for sulfonamide-based pharmaceuticals. Its ability to form stable sulfonamide linkages makes it a valuable building block in drug synthesis.

Industrial Use

The compound finds applications in the production of specialty chemicals with unique properties. It is particularly useful in the formulation of materials that require specific chemical functionalities.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the successful use of this compound in synthesizing various sulfonamide derivatives. The reaction involved treating the sulfonyl chloride with different amines under mild conditions, yielding high-purity products suitable for biological testing.

| Amine Used | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Aniline | 85 | Room Temperature |

| Ethanolamine | 78 | 50°C |

| Benzylamine | 90 | Room Temperature |

Case Study 2: Modification of Peptides

In another study, researchers employed this compound to modify peptides for enhanced stability and bioactivity. The introduction of sulfonamide linkages significantly improved the peptides' resistance to enzymatic degradation.

Mecanismo De Acción

The mechanism of action of 3-Cyclobutylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutylsulfonyl chloride: Similar structure but lacks the cyclobutane ring.

Cyclobutylcyclobutane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

Cyclobutylcyclobutane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

3-Cyclobutylcyclobutane-1-sulfonyl chloride is unique due to the presence of both cyclobutyl and cyclobutane rings in its structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various synthetic and research applications.

Actividad Biológica

3-Cyclobutylcyclobutane-1-sulfonyl chloride (CAS No. 2172527-68-1) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological profiles, and relevant case studies, providing a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClO2S |

| Molecular Weight | 232.73 g/mol |

| CAS Number | 2172527-68-1 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Target of Action : Similar sulfonyl chlorides have been identified to interact with various biological targets, notably protein kinases, which play critical roles in cell signaling pathways.

Mode of Action : Compounds like this compound are thought to act as ATP-competitive inhibitors, particularly targeting protein kinase B (PKB/Akt). This inhibition can lead to the modulation of pathways associated with cell growth and survival, making it a candidate for anticancer therapies.

Biochemical Pathways : The phosphatidylinositol-3 kinase (PI3K) signaling pathway is a significant biochemical pathway affected by this compound. PKB is a downstream effector in this pathway, and its inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells.

Pharmacokinetics

Research indicates that similar compounds undergo rapid metabolism in vivo, leading to low oral bioavailability. This pharmacokinetic profile suggests that while the compound may be effective in vitro, its efficacy in vivo could be limited by its metabolic stability and clearance rates.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonyl chlorides and their derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, indicating significant antibacterial potential.

Enzyme Inhibition

The structural features of this compound suggest potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibition of these enzymes is crucial for managing cholinergic deficits associated with Alzheimer's disease. Compounds with similar structures have demonstrated dual inhibition capabilities, which may enhance therapeutic outcomes.

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that derivatives related to this compound exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin, suggesting enhanced antibacterial properties .

Neuroprotective Effects

Research has indicated that compounds structurally related to this compound provide neuroprotective effects by modulating cholinergic activity. This modulation could benefit conditions like Alzheimer's disease through the dual inhibition of AChE and BChE .

Propiedades

IUPAC Name |

3-cyclobutylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBJURPHKKZGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.